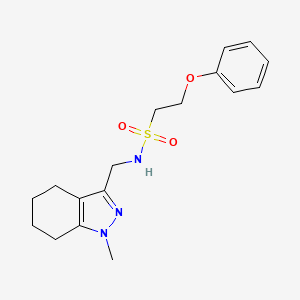

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide" is a sulfonamide derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine. The structure of the compound suggests potential biological activity, possibly as a ligand for receptors or as an enzyme inhibitor, given the common use of similar structures in drug design .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. One approach is the one-pot synthesis of related compounds such as 2H-indazolo[2,1-b]phthalazine-triones, which are synthesized using N-halosulfonamides as catalysts under solvent-free conditions . Another method involves the N-alkylation of arylsulfonamide derivatives, which has been used to design selective receptor ligands or multifunctional agents for complex diseases . Additionally, the synthesis of N-substituted aminosulfonyl tetrahydroisoquinolines demonstrates the addition of nonpolar substituents to the sulfonamide nitrogen to achieve high potency and selectivity for certain targets .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is crucial for their biological activity. For instance, the structure of 2-hydroxy-1-naphthaldehyde-N-methylethanesulfonylhydrazone was investigated using various spectroscopic techniques, revealing the presence of strong intramolecular hydrogen bonds and a significant deviation from regular tetrahedral geometry around the sulfur atom . These structural features can influence the binding affinity and selectivity of the compound towards biological targets.

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from amino acids like serine and threonine can be rearranged to yield chiral pyrrolidin-3-ones . Additionally, reactions of N-sulfonylalkylamines with ynamines can lead to the formation of novel S,N-heterocycles, such as 2H-1,2-thiazete 1,1-dioxides and other related compounds . These reactions demonstrate the chemical versatility of sulfonamide derivatives and their potential for generating diverse scaffolds for drug discovery.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group contributes to the compound's polarity and solubility, which are important factors for its pharmacokinetic profile. The intramolecular hydrogen bonding and the geometry around the sulfur atom can affect the compound's stability and reactivity . These properties are essential for the compound's behavior in biological systems and its overall therapeutic potential.

Aplicaciones Científicas De Investigación

Biocatalysis in Drug Metabolism

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2-phenoxyethanesulfonamide, due to its complex structure, may have applications in studies related to biocatalysis in drug metabolism. For instance, microbial-based surrogate biocatalytic systems have been utilized to produce mammalian metabolites of complex molecules for structural characterization, which could be relevant for understanding the metabolism of such compounds (Zmijewski et al., 2006).

Crystallography and Molecular Structure

Research on derivatives similar to this compound has contributed to the understanding of molecular structures and supramolecular assembly through crystallography. Studies involving X-ray powder diffraction have been instrumental in determining the crystal structures of complex molecules, which is crucial for understanding their chemical and physical properties (Dey et al., 2015).

Allosteric Receptor Antagonism

Indazole arylsulfonamides have been explored for their potential as allosteric antagonists for receptors like CC-chemokine receptor 4 (CCR4), indicating a possible research avenue for this compound in studying receptor-ligand interactions and developing receptor-specific drugs (Procopiou et al., 2013).

Organic Synthesis

The compound's structural motifs are similar to those used in organic synthesis, particularly in the one-pot synthesis of complex organic compounds. For example, indazolo[2,1-b]phthalazine-triones have been synthesized using catalysts related to the sulfonamide group, indicating the potential use of this compound in facilitating various organic reactions (Ghorbani-Vaghei et al., 2011).

Transition Metal Complexes and Biological Evaluation

Sulfonamide-derived compounds, including those with structural similarities to this compound, have been synthesized and evaluated for their biological activities. These studies include the creation of transition metal complexes and their evaluation against various microbial strains, contributing to the understanding of the compound's potential antimicrobial properties (Chohan & Shad, 2011).

Propiedades

IUPAC Name |

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3S/c1-20-17-10-6-5-9-15(17)16(19-20)13-18-24(21,22)12-11-23-14-7-3-2-4-8-14/h2-4,7-8,18H,5-6,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIUVGPFCZLCAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)CCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![N-allyl-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2499886.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)

![6-[(Cyclopent-3-en-1-yl)methoxy]imidazo[1,2-b]pyridazine](/img/structure/B2499891.png)

![7-ethyl-8-methyl-6-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2499899.png)